molecular formula C13H12BrNO B6334608 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS No. 885681-79-8

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Cat. No.: B6334608
CAS No.: 885681-79-8
M. Wt: 278.14 g/mol
InChI Key: FVAFAAKOWUXSNM-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a brominated pyridine derivative with a methoxyphenyl substituent.

Preparation Methods

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which is employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may also utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can participate in various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methoxyphenyl group can be oxidized or reduced under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the production of materials with specific luminescent properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The bromine and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine can be compared with other brominated pyridine derivatives, such as:

    3-Bromo-5-(4-methoxyphenyl)pyridine: Similar in structure but lacks the methyl group on the pyridine ring.

    3-Bromo-5-(4-methylphenyl)pyridine: Similar but has a methyl group instead of a methoxy group on the phenyl ring.

Properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFAAKOWUXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (1.03 g, 0.89 mmol) and potassium carbonate (8.22 g, 59.5 mmol) were added to a solution of 3,5-dibromo-4-methylpyridine (7.46 g, 29.73 mmol) which was synthesized according to the method described in literature (Gu, Y. G. and Bayburt, E. K., Tetrahedron Lett., vol.: 37, 1966, pp. 2565-2568) and 4-methoxyphenylboronic acid (4.52 g, 29.73 mmol) in a mixture of N,N-dimethylacetamide-water (20:1, 100 ml), and the mixture was stirred at 80° C. for 4 hours. After the temperature of the reaction mixture was set to room temperature and ethyl acetate was added thereto, the insolubles were removed by filtration. The obtained filtrate was successively washed with water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=4/1) to give 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine (3.83 g, yield: 46%).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.22 g
Type
reactant
Reaction Step Three
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
catalyst
Reaction Step Three

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